

The Impact of N1-Cyanomethyl Pseudouridine on RNA Secondary Structure: A Comparative Analysis

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Compound of Interest					
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An objective guide for researchers, scientists, and drug development professionals on the structural implications of uridine modifications in RNA, with a focus on pseudouridine, N1-methylpseudouridine, and a theoretical exploration of **N1-Cyanomethyl pseudouridine**.

The post-transcriptional modification of RNA nucleosides is a critical mechanism for regulating RNA structure, stability, and function. Among the over 100 known modifications, pseudouridine (Ψ), the most abundant internal modification in non-coding RNAs, has garnered significant attention, particularly with the advent of mRNA-based therapeutics.[1] The isomerization of uridine to pseudouridine introduces unique chemical properties that influence RNA secondary structure.[2] Further derivatization of pseudouridine, such as the N1-methylation found in N1-methylpseudouridine (m1Ψ), has been shown to be pivotal in the efficacy of COVID-19 mRNA vaccines by enhancing protein expression and reducing immunogenicity.[3][4] This guide provides a comparative analysis of the effects of pseudouridine and N1-methylpseudouridine on RNA secondary structure, supported by experimental data. Due to a lack of direct experimental studies on N1-Cyanomethyl pseudouridine, this guide offers a theoretical perspective on its potential structural impact based on the known effects of related modifications and the chemical properties of the cyanomethyl group.

Comparative Analysis of Uridine Modifications on RNA Duplex Stability







The stability of an RNA duplex is a key indicator of its secondary structure. The introduction of modified nucleosides can alter the thermodynamic properties of the RNA. The table below summarizes the known effects of pseudouridine and N1-methylpseudouridine on the stability of RNA duplexes compared to unmodified uridine.



Modification	Base Pairing	Effect on Duplex Stability (Compared to Uridine)	Key Structural Features	References
Uridine (U)	U-A	Baseline	Standard Watson-Crick base pairing.	[5]
Pseudouridine (屮)	Ψ-Α, Ψ-G, Ψ-U, Ψ-C	Stabilizing	Additional N1-H hydrogen bond donor, enhanced base stacking, and C3'-endo sugar pucker preference.[6][7]	[5][6]
N1- methylpseudouri dine (m1Ѱ)	m1Ψ-A	More stabilizing than Ψ	The N1-H donor is replaced by a methyl group, preventing non-canonical base pairing but increasing stacking interactions.[4][8]	[8][9][10]
N1-Cyanomethyl pseudouridine (theoretically)	N/A	Unknown (Inferred to be potentially destabilizing compared to m1Ψ)	The N1 position is modified with a larger, electronwithdrawing cyanomethyl group, which may introduce steric hindrance and alter electronic properties.	N/A



In-depth Look at Each Modification Uridine (U): The Canonical Building Block

Uridine is one of the four canonical nucleosides in RNA, forming a standard Watson-Crick base pair with adenosine. Its structural and thermodynamic properties are the baseline for comparison.

Pseudouridine (Ψ): A Stabilizing Isomer

Pseudouridine is an isomer of uridine where the uracil base is attached to the ribose sugar via a C5-C1' bond instead of the canonical N1-C1' glycosidic bond.[1] This seemingly subtle change has profound structural consequences:

- Enhanced Base Stacking: The C-C glycosidic bond in pseudouridine offers greater rotational freedom, allowing for more optimal base stacking interactions with neighboring bases, which contributes to the stabilization of the helical structure.[4][6]
- Additional Hydrogen Bond Donor: The presence of a hydrogen atom at the N1 position, which is involved in the glycosidic bond in uridine, provides an additional hydrogen bond donor. This N1-H can form a hydrogen bond with a water molecule, which in turn can bridge to the phosphate backbone, further rigidifying the local RNA structure.[2]
- Universal Base Pairing: Pseudouridine can form stable base pairs not only with adenosine but also with guanosine, uridine, and cytidine, acting as a "structurally driven universal base."
 [5]

N1-methylpseudouridine (m1Ψ): Fine-Tuning Stability and Function

N1-methylpseudouridine is a derivative of pseudouridine where the hydrogen at the N1 position is replaced by a methyl group. This modification is widely used in therapeutic mRNAs.

• Increased Stability: Computational and experimental studies have shown that m1Ψ further stabilizes RNA duplexes compared to both uridine and pseudouridine.[8][9][10] This enhanced stability is attributed to stronger base stacking and base pairing interactions, likely due to the increased molecular polarizability from the methyl group.[8]



• Canonical Base Pairing: The methylation at the N1 position removes the extra hydrogen bond donor present in pseudouridine. Consequently, m1Ψ predominantly forms a standard Watson-Crick base pair with adenosine, limiting the non-canonical pairing possibilities observed with pseudouridine.[4]

N1-Cyanomethyl pseudouridine: A Theoretical Perspective

Currently, there is a lack of published experimental data on the effect of **N1-Cyanomethyl pseudouridine** on RNA secondary structure. However, we can infer its potential properties based on the known effects of related modifications and the chemical nature of the cyanomethyl group (-CH2CN).

- Steric Hindrance: The cyanomethyl group is larger than the methyl group in m1Ψ. This increased bulk at the N1 position could potentially lead to steric clashes with the opposing base or the sugar-phosphate backbone, possibly destabilizing the duplex compared to m1Ψ.
- Electron-Withdrawing Properties: The cyano group is strongly electron-withdrawing. This
 could alter the electronic distribution within the uracil ring, potentially weakening the
 hydrogen bonding with the complementary adenosine base compared to the electrondonating nature of the methyl group in m1Ψ.
- Comparison to Cyanoethylation: The N1 position of pseudouridine is known to be reactive towards cyanoethylation with acrylonitrile.[11] This suggests that the synthesis of N1-Cyanomethyl pseudouridine is chemically feasible. However, the impact of this modification on RNA structure remains to be experimentally determined.

Experimental Protocols

To experimentally validate the theoretical effects of **N1-Cyanomethyl pseudouridine** and to conduct comparative studies, the following established protocols are recommended.

Synthesis and Incorporation of Modified Nucleosides

The chemical synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved using phosphoramidite chemistry on a solid support.



- Phosphoramidite Synthesis: The desired modified nucleoside (e.g., **N1-Cyanomethyl pseudouridine**) is first synthesized and then converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by phosphitylation of the 3'-hydroxyl group.[12][13][14]
- Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated at the
 desired position in the RNA sequence using an automated DNA/RNA synthesizer. The
 synthesis proceeds in the 3' to 5' direction through a four-step cycle of deblocking, coupling,
 capping, and oxidation for each nucleotide addition.[14]
- Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting Analysis (UV Spectroscopy)

This technique is used to determine the melting temperature (Tm) of an RNA duplex, which is a measure of its thermal stability.

- Sample Preparation: Anneal equimolar amounts of the two complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- UV Absorbance Measurement: Monitor the UV absorbance of the sample at 260 nm as the temperature is slowly increased.
- Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex
 has dissociated into single strands. This is observed as the midpoint of the sigmoidal melting
 curve. A higher Tm indicates greater stability.

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

SHAPE-MaP is a powerful technique for probing RNA secondary structure at single-nucleotide resolution in vitro and in vivo.[15][16]

RNA Folding: The RNA of interest is folded into its native conformation in a suitable buffer.

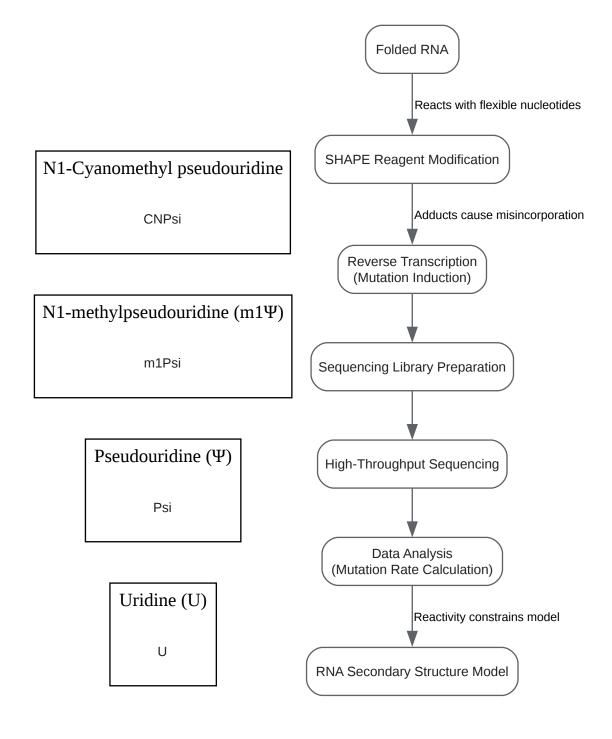


- SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI)
 that acylates the 2'-hydroxyl group of flexible (single-stranded or dynamic) nucleotides.
 Paired or structurally constrained nucleotides react more slowly.
- Reverse Transcription: The modified RNA is reverse transcribed. The bulky adducts on the 2'-hydroxyl group cause the reverse transcriptase to misincorporate a nucleotide at that position, thus "mapping" the modification site as a mutation in the resulting cDNA.
- Sequencing and Data Analysis: The cDNA library is sequenced, and the mutation rates at
 each nucleotide position are quantified. Higher mutation rates correspond to more flexible
 nucleotides, providing a detailed profile of the RNA's secondary structure.

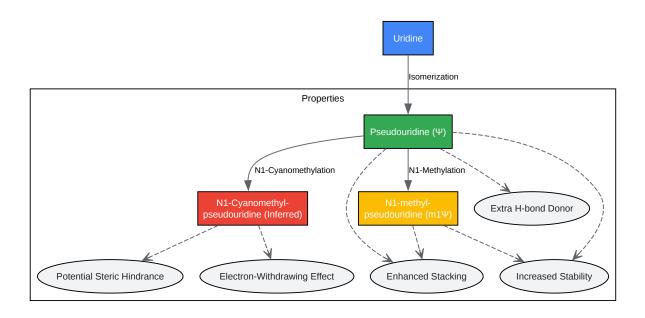
Visualizations

Chemical Structures of Uridine and its Derivatives









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